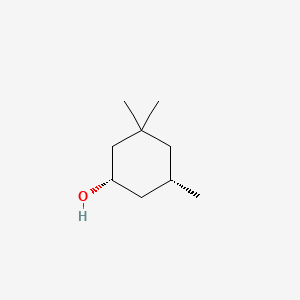

cis-3,3,5-Trimethylcyclohexanol

Description

BenchChem offers high-quality cis-3,3,5-Trimethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3,3,5-Trimethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S)-3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047570 | |

| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-48-2, 54352-41-9 | |

| Record name | cis-3,3,5-Trimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexanol, (1S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054352419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T046ESA4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, (1S-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDR490W8PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of cis-3,3,5-Trimethylcyclohexanol

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for cis-3,3,5-trimethylcyclohexanol (CAS No. 933-48-2), a significant chemical intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide emphasizes the causal relationships between molecular structure and spectral output, providing not just data, but a framework for its interpretation. Standardized protocols for data acquisition are detailed, and all quantitative data are presented in clear, tabular formats. Logical and experimental workflows are illustrated using Graphviz diagrams to enhance comprehension.

Introduction: The Importance of Spectroscopic Verification

cis-3,3,5-Trimethylcyclohexanol is a substituted secondary alcohol with the molecular formula C₉H₁₈O.[2] Its specific stereochemistry plays a crucial role in its physical properties and reactivity. As a precursor in the synthesis of various commercial products, including the vasodilator cyclandelate and the sunscreen agent homosalate, rigorous structural confirmation is a prerequisite for its use in research and manufacturing.[3]

Spectroscopic techniques provide the definitive "fingerprint" of a molecule. Mass spectrometry elucidates the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the detailed atomic connectivity and stereochemistry of the carbon-hydrogen framework. This guide will dissect each of these techniques as applied to the cis-isomer of 3,3,5-trimethylcyclohexanol, offering a comprehensive reference for its structural verification.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of cis-3,3,5-trimethylcyclohexanol is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. The molecules are bombarded with a beam of 70 eV electrons.

-

Ion Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum for cis-3,3,5-trimethylcyclohexanol is provided by the National Institute of Standards and Technology (NIST) database.[4]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 142.24 g/mol .[2] In the spectra of alcohols, this peak can be weak or absent due to the ease of fragmentation.[4]

-

Key Fragments: The fragmentation of cyclohexanol derivatives is driven by the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of water.

-

Loss of Water (M-18): A peak at m/z 124 corresponds to the loss of a water molecule (H₂O) from the molecular ion. This is a very common fragmentation pathway for alcohols.

-

Loss of a Methyl Group (M-15): Cleavage of a methyl group results in a fragment at m/z 127.

-

Base Peak: The most intense peak in the spectrum (the base peak) for this compound appears at m/z 71 . This fragment can be attributed to a complex rearrangement and cleavage of the ring.

-

Other Significant Fragments: Other notable peaks at m/z 86 , m/z 57 , and m/z 43 correspond to further fragmentation of the cyclohexyl ring and its substituents.

-

Table 1: Key Mass Spectrometry Fragments for cis-3,3,5-Trimethylcyclohexanol

| m/z | Proposed Fragment | Comments |

| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•). Often low intensity. |

| 127 | [M - CH₃]⁺ | Loss of a methyl group. |

| 124 | [M - H₂O]⁺• | Loss of water (dehydration). |

| 86 | [C₅H₆O]⁺• | Ring fragmentation product. |

| 71 | [C₅H₁₁]⁺ | Base Peak . Result of ring cleavage. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a stable carbocation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[4]

Visualization: Fragmentation Pathway

Caption: Primary fragmentation pathways for cis-3,3,5-Trimethylcyclohexanol in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: The FT-IR spectrometer and ATR accessory are powered on and allowed to stabilize. The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid cis-3,3,5-trimethylcyclohexanol (or a drop if molten) is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This is the characteristic signal for the hydroxyl (-OH) group of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretches: Strong, sharp peaks between 3000-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclohexane ring and methyl groups.

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1100-1050 cm⁻¹ , corresponds to the C-O stretching vibration of the secondary alcohol.

-

C-H Bends: Absorptions in the 1470-1365 cm⁻¹ range are attributable to the bending vibrations of the CH₂ and CH₃ groups.

Table 2: Predicted Infrared Absorption Bands for cis-3,3,5-Trimethylcyclohexanol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-OH) |

| 3000 - 2850 | C-H Stretch | Strong | Alkane (sp³ C-H) |

| 1470 - 1450 | CH₂ Bend | Medium | Methylene Scissoring |

| 1385 - 1365 | CH₃ Bend | Medium | Methyl Rocking |

| 1100 - 1050 | C-O Stretch | Strong | Secondary Alcohol |

Visualization: Key Molecular Vibrations

Caption: Key IR-active vibrations in cis-3,3,5-Trimethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

A Note on Data Sourcing: Publicly accessible, peer-reviewed experimental NMR data for cis-3,3,5-trimethylcyclohexanol is scarce. Therefore, the following analysis is based on high-quality predicted spectra. Such predictions, generated by modern software utilizing extensive databases and algorithms like neural networks and HOSE codes, serve as a robust guide to the expected experimental values.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., a pulse program with NOE) is typically used to acquire the ¹³C spectrum. This results in a spectrum where each unique carbon appears as a single line. A longer acquisition time is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

¹H NMR - Predicted Data Interpretation

The cis stereochemistry dictates that the hydroxyl group and the C5-methyl group are on the same side of the ring. In the most stable chair conformation, this places the C5-methyl group in an equatorial position. Consequently, the hydroxyl group at C1 will also be in an equatorial position, and the proton attached to C1 (H1) will be axial. This stereochemical arrangement is the key to interpreting the spectrum.

-

H1 (Axial Proton): The proton on the carbon bearing the -OH group (C1) is in an axial position. It is expected to appear as a multiplet around ~3.9-4.1 ppm . Its axial orientation means it will have large axial-axial couplings (J ≈ 8-12 Hz) to the two axial protons on C2 and C6, and smaller axial-equatorial couplings (J ≈ 2-4 Hz).

-

Ring Protons (H2, H4, H5, H6): These protons will appear as a complex series of overlapping multiplets in the upfield region, typically between ~0.8 and 1.9 ppm .

-

Methyl Protons:

-

The two geminal methyl groups at C3 are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets, likely around ~0.85 and ~0.95 ppm .

-

The methyl group at C5 is coupled to the H5 proton. It will appear as a doublet around ~0.90 ppm with a coupling constant (J) of approximately 6-7 Hz.

-

Table 3: Predicted ¹H NMR Chemical Shifts for cis-3,3,5-Trimethylcyclohexanol (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |

| -OH | ~1.5 - 2.5 | Broad Singlet | 1H |

| H1 | ~4.0 | Multiplet (tt-like) | 1H |

| H2, H4, H6 | ~1.0 - 1.9 | Complex Multiplets | 6H |

| H5 | ~0.8 - 1.2 | Multiplet | 1H |

| C3-CH₃ | ~0.95 | Singlet | 3H |

| C3-CH₃' | ~0.85 | Singlet | 3H |

| C5-CH₃ | ~0.90 | Doublet | 3H |

¹³C NMR - Predicted Data Interpretation

Proton-decoupled ¹³C NMR shows a single peak for each chemically unique carbon atom.

-

C1 (Carbinol Carbon): The carbon attached to the hydroxyl group is the most deshielded of the sp³ carbons and is expected around ~65-70 ppm .

-

Quaternary Carbon (C3): The carbon bearing the two methyl groups will appear in the ~30-35 ppm range. Quaternary carbons often have a lower intensity.

-

Ring Carbons (CH₂ and CH): The remaining ring carbons will appear between ~20-50 ppm .

-

Methyl Carbons: The three methyl carbons will be the most upfield signals, appearing between ~15-30 ppm .

Table 4: Predicted ¹³C NMR Chemical Shifts for cis-3,3,5-Trimethylcyclohexanol (in CDCl₃)

| Carbon | Predicted δ (ppm) |

| C1 | ~67.5 |

| C2 | ~48.2 |

| C3 | ~32.1 |

| C4 | ~44.5 |

| C5 | ~25.0 |

| C6 | ~35.8 |

| C3-CH₃ | ~28.9 |

| C3-CH₃' | ~24.7 |

| C5-CH₃ | ~22.3 |

Visualization: Structure and Atom Numbering

Caption: Structure of cis-3,3,5-Trimethylcyclohexanol with key carbon atoms noted for NMR analysis.[2]

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of cis-3,3,5-trimethylcyclohexanol. MS confirms the molecular weight and provides insight into fragmentation pathways characteristic of a cyclic alcohol. IR spectroscopy clearly identifies the key hydroxyl and alkyl functional groups. Finally, NMR spectroscopy, through the analysis of predicted chemical shifts and coupling patterns, definitively establishes the carbon-hydrogen framework and confirms the crucial cis stereochemical relationship between the substituents. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the identity and purity of this important chemical compound.

References

-

Chem-Impex International. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers). Available at: [Link]

-

NIST. Cyclohexanol, 3,3,5-trimethyl-, cis-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

PubChem. cis-3,3,5-Trimethylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

CAS. cis-3,3,5-Trimethylcyclohexanol. CAS Common Chemistry. Available at: [Link]

-

Wikipedia. 3,3,5-Trimethylcyclohexanol. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

The Good Scents Company. homomenthol. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. Cyclohexanol. Wiley-VCH GmbH. Available at: [Link]

-

CAS. CAS RN: 933-48-2. CAS Common Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanol: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 3,3,5-trimethylcyclohexanol, a versatile cyclic alcohol with significant applications in the fragrance, cosmetic, and pharmaceutical industries. This document delves into the historical context of its discovery, detailed synthesis methodologies with a focus on the hydrogenation of isophorone, and thorough analytical characterization of its cis and trans isomers. Furthermore, it explores its biological activities, including its role as an HMG-CoA reductase inhibitor, and provides essential toxicological and safety data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical, in-depth insights into the chemistry and applications of this important compound.

Introduction

3,3,5-Trimethylcyclohexanol (CAS No. 116-02-9), also known by synonyms such as homomenthol and dihydroisophorol, is a substituted cyclohexanol characterized by three methyl groups at positions 3 and 5 of the cyclohexane ring.[1][2] It exists as a mixture of cis and trans stereoisomers, each contributing to its unique physicochemical properties.[3] This colorless, crystalline solid with a characteristic minty, menthol-like odor has carved a niche in various industrial sectors.[2] Its primary applications lie in the formulation of fragrances and cosmetics, where it imparts a pleasant and lasting scent.[4] Beyond its olfactory contributions, it serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the vasodilator cyclandelate, and other specialty chemicals.[3][5] This guide aims to provide a detailed exploration of 3,3,5-trimethylcyclohexanol, from its historical roots to its modern-day synthesis, analysis, and applications, with a particular focus on the technical details relevant to a scientific audience.

Discovery and History

The history of 3,3,5-trimethylcyclohexanol is intrinsically linked to the industrial chemistry of isophorone, its primary precursor. Isophorone chemistry began to be extensively explored in the mid-20th century, with its production scaling up significantly.[6][7] Early investigations into the hydrogenation of isophorone naturally led to the synthesis of 3,3,5-trimethylcyclohexanol.

A key milestone in the specific production of 3,3,5-trimethylcyclohexanol is documented in a 1957 patent, which describes a process for the manufacture of 3,3,5-trimethylcyclohexanol with a high proportion of the high-melting point isomer.[8] This process involved the hydrogenation of isophorone or dihydroisophorone at temperatures not exceeding 100°C in the presence of a reduced metallic nickel catalyst.[8] This early work laid the foundation for the controlled synthesis of this cyclic alcohol. Later, in 1969, Arctander further detailed the synthesis via the complete hydrogenation of isophorone.[2][9] These pioneering efforts paved the way for the various refined synthesis methods used today.

Physicochemical Properties and Stereochemistry

3,3,5-Trimethylcyclohexanol is a C9 alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 116-02-9 (mixture of isomers) | [3] |

| 933-48-2 (cis-isomer) | [3] | |

| 767-54-4 (trans-isomer) | [3] | |

| Appearance | Colorless crystalline solid | [2] |

| Odor | Minty, menthol-like | [2] |

| Melting Point | 30-32 °C | |

| Boiling Point | 193-196 °C | |

| Density | 0.86 g/cm³ at 60 °C | |

| Flash Point | 81 °C | |

| Water Solubility | 1.8 g/L at 20 °C | |

| Vapor Pressure | 1 hPa at 50 °C |

The presence of three methyl groups on the cyclohexane ring gives rise to two stereoisomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol. The orientation of the hydroxyl group relative to the methyl group at the 5-position determines the cis/trans designation. The ratio of these isomers can significantly influence the physical properties and applications of the final product.

Synthesis of 3,3,5-Trimethylcyclohexanol

The most common and industrially viable method for the synthesis of 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[3] This process involves the reduction of both the carbon-carbon double bond and the carbonyl group of isophorone.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Various catalytic systems have been developed, including those based on noble metals like palladium and ruthenium, as well as non-noble metal catalysts such as Raney® nickel and copper chromite.[10][11] More recently, Zn-promoted Ni-Mo non-supported catalysts have also been shown to be effective.[12]

Experimental Protocol: Hydrogenation of Isophorone using a Ruthenium Catalyst

This protocol is based on established methods for the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol.[10][13]

Materials:

-

Isophorone (97% or higher purity)

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

-

Hydrogen gas (high purity)

-

Solvent (optional, e.g., isopropanol)

-

Filtration apparatus

Procedure:

-

Reactor Preparation: Ensure the autoclave reactor is clean and dry.

-

Charging the Reactor: Charge the autoclave with isophorone. For a laboratory-scale reaction, a typical charge would be in the range of 100-500 g.

-

Catalyst Addition: Add the 5% Ru/C catalyst. The catalyst loading is typically low, in the range of 0.1-1.0% by weight relative to the isophorone. For example, for 200 g of isophorone, use 0.2 to 2 g of catalyst.

-

Solvent Addition (Optional): If a solvent is used, add it to the reactor at this stage. The use of a solvent can help with heat dissipation and can influence the isomer ratio of the product.

-

Sealing and Purging: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove any air.

-

Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure, typically in the range of 10-50 bar.

-

Reaction: Heat the reactor to the desired temperature, generally between 100-150 °C, and start the stirrer.[10]

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. The reaction time can vary from a few hours to several hours depending on the specific conditions.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

-

Product Recovery: Open the reactor and discharge the reaction mixture.

-

Catalyst Removal: Separate the catalyst from the product mixture by filtration. The catalyst can often be recycled.

-

Purification: The crude 3,3,5-trimethylcyclohexanol can be purified by distillation under reduced pressure to obtain a product with high purity.

Analytical Characterization

The analysis of 3,3,5-trimethylcyclohexanol and the determination of its isomeric ratio are typically performed using gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating the cis and trans isomers and for identifying any impurities.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-200.

Under these conditions, the cis and trans isomers will have distinct retention times, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the cis and trans isomers of 3,3,5-trimethylcyclohexanol. The chemical shifts of the protons and carbons, particularly those of the carbinol group (CH-OH) and the methyl groups, will differ between the two isomers due to their different spatial arrangements. Spectral data for the individual isomers can be found in various chemical databases.[14][15]

Biological Activity: HMG-CoA Reductase Inhibition

An interesting and scientifically significant aspect of 3,3,5-trimethylcyclohexanol is its reported inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5] This enzyme is the rate-limiting step in the biosynthesis of cholesterol.[16] Inhibitors of HMG-CoA reductase, most notably the statin class of drugs, are widely used to lower cholesterol levels and reduce the risk of cardiovascular disease.

A study published in 1984 demonstrated that both 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate, inhibit hepatic HMG-CoA reductase in rats following oral administration.[5] The study found that the alcohol moiety, 3,3,5-trimethylcyclohexanol, was responsible for this inhibitory effect.[5] Importantly, the inhibition was observed in vivo, but not when the compound was added directly to the enzyme assay in vitro, suggesting that a metabolite of 3,3,5-trimethylcyclohexanol may be the active inhibitor.[5]

While 3,3,5-trimethylcyclohexanol is not a statin, its ability to modulate HMG-CoA reductase activity makes it a compound of interest in the study of non-statin cholesterol-lowering agents.[17][18][19] Further research would be needed to elucidate the precise mechanism of action and to determine if this activity has any therapeutic potential.

Toxicology and Safety

A thorough understanding of the toxicological profile of a chemical is paramount for its safe handling and use. 3,3,5-Trimethylcyclohexanol has been the subject of several toxicological studies.

| Toxicity Endpoint | Value | Species | Reference(s) |

| Acute Oral LD50 | 3250 mg/kg | Rat | [20][21] |

| Acute Dermal LD50 | 2800 mg/kg | Rabbit | [20] |

| 2430 mg/kg | Rabbit | ||

| Skin Irritation | Moderate irritant | Rabbit | [20] |

| Eye Irritation | Severe irritant | Rabbit | [20] |

3,3,5-trimethylcyclohexanol is considered a hazardous substance.[20] It is harmful if swallowed and causes serious eye irritation and skin irritation.[22] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area. In case of fire, alcohol-stable foam or dry chemical powder can be used as extinguishing media.[20]

Applications

The unique properties of 3,3,5-trimethylcyclohexanol have led to its use in a variety of applications:

-

Fragrances and Perfumery: Its minty, menthol-like odor makes it a popular ingredient in perfumes, colognes, and other scented products.[4]

-

Cosmetics: It is used in various cosmetic formulations, not only for its fragrance but also as a masking agent.

-

Chemical Intermediate: It is a key starting material for the synthesis of other commercially important chemicals. A notable example is its use in the production of homosalate , a common sunscreen agent, and cyclandelate , a vasodilator drug.[3]

-

Flavoring Agent: It is also used as a flavoring agent in certain food products.[2]

Conclusion

3,3,5-Trimethylcyclohexanol is a compound with a rich history and a diverse range of applications. From its origins in the development of isophorone chemistry to its current use in high-value products, it remains a significant molecule in the chemical industry. This guide has provided a comprehensive technical overview of its discovery, synthesis, stereochemistry, analytical characterization, biological activity, and safety. For researchers and professionals in related fields, a deep understanding of these aspects is crucial for leveraging the full potential of this versatile cyclic alcohol.

References

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. - AWS. (n.d.). Retrieved March 7, 2026, from [Link]

-

The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate - PubMed. (1984). Retrieved March 7, 2026, from [Link]

- EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents. (2003).

-

Improvement of the selectivity of isophorone hydrogenation by Lewis acids. (2018). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays - ResearchGate. (2007). Retrieved March 7, 2026, from [Link]

- US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents. (1957).

-

The Production of Isophorone - MDPI. (2023). Retrieved March 7, 2026, from [Link]

-

HMG-CoA Reductase Inhibitors General Statement (Monograph) - Drugs.com. (n.d.). Retrieved March 7, 2026, from [Link]

-

3,3,5-Trimethylcyclohexanol - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

- Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap. (2022).

-

Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

Inhibitors of HMG-CoA Reductase: Current and Future Prospects | Request PDF - ResearchGate. (2025). Retrieved March 7, 2026, from [Link]

-

Study on the selective hydrogenation of isophorone - PMC - NIH. (2021). Retrieved March 7, 2026, from [Link]

- US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents. (2003).

-

Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Hydrogenation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol - Frontiers. (2021). Retrieved March 7, 2026, from [Link]

-

Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022). Retrieved March 7, 2026, from [Link]

-

Study on the selective hydrogenation of isophorone - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

-

Conversion of Simple Cyclohexanones into Catechols | Journal of the American Chemical Society - ACS Publications. (2016). Retrieved March 7, 2026, from [Link]

-

Acute Oral Toxicity - EPA. (n.d.). Retrieved March 7, 2026, from [Link]

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

3M Environmental Laboratory. (n.d.). Retrieved March 7, 2026, from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved March 7, 2026, from [Link]

-

3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

HMG-CoA Reductase Inhibitors: Evidence-Based Health Information Related to COVID-19. (2020). Society of Infectious Diseases Pharmacists. Retrieved March 7, 2026, from [Link]

-

Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Vascular effects of HMG CoA-reductase inhibitors (statins) unrelated to cholesterol lowering: new concepts for cardiovascular disease - Oxford Academic. (n.d.). Retrieved March 7, 2026, from [Link]

-

Discovery of Novel Inhibitors of HMG-CoA Reductase using Bioactive Compounds isolated from Cochlospermum Species - bioRxiv. (2025). Retrieved March 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,3,5-Trimethylcyclohexanol CAS#: 116-02-9 [m.chemicalbook.com]

- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evonik - 60 Years Isophorone Chemistry [crosslinkers.evonik.com]

- 8. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]

- 9. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 10. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 11. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]

- 13. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 14. CIS-3,3,5-TRIMETHYLCYCLOHEXANOL(933-48-2) 1H NMR [m.chemicalbook.com]

- 15. TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL(767-54-4) 1H NMR spectrum [chemicalbook.com]

- 16. academic.oup.com [academic.oup.com]

- 17. drugs.com [drugs.com]

- 18. researchgate.net [researchgate.net]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. pasteur.epa.gov [pasteur.epa.gov]

- 22. echemi.com [echemi.com]

The Definitive Technical Guide to cis-3,3,5-Trimethylcyclohexanol: Stereochemistry, Identification, and Analytical Validation

Executive Summary

In the realm of organic synthesis and pharmaceutical manufacturing, cis-3,3,5-trimethylcyclohexanol is a critical secondary alcohol. It serves as the foundational stereospecific precursor for active pharmaceutical ingredients (APIs) such as the vasodilator cyclandelate, as well as the UV-filtering agent homosalate[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound lies in distinguishing the cis-isomer from its trans-counterpart. Because the stereochemistry directly dictates the receptor binding affinity and pharmacokinetic profile of downstream drugs, relying on rudimentary identification methods is a critical failure point. This whitepaper establishes a self-validating, multi-modal analytical framework for the definitive identification and stereochemical validation of cis-3,3,5-trimethylcyclohexanol.

Chemical Identity and Nomenclature Complexity

The commercial sourcing of 3,3,5-trimethylcyclohexanol is notoriously plagued by CAS number ambiguity. The compound exists as two diastereomers (cis and trans), and industrial suppliers often provide a thermodynamic mixture rather than a stereopure product. Understanding the exact CAS registry is the first step in experimental validation.

-

CAS 116-02-9: The isomeric mixture (typically containing ~80–90% cis and 10–20% trans)[6].

Structural Causality

The cyclohexane ring of this compound adopts a chair conformation. In the cis-isomer, the bulky methyl groups at the C3 and C5 positions strongly dictate the ring's geometry to minimize 1,3-diaxial steric strain. Consequently, the hydroxyl group at C1 is forced into an equatorial position, leaving the C1 carbinol proton in an axial orientation. This specific spatial arrangement is the root cause of the distinct chemical shifts observed in its Nuclear Magnetic Resonance (NMR) spectrum.

Stereoselective Synthesis and Workflow

To obtain high-purity cis-3,3,5-trimethylcyclohexanol, non-selective reductions are insufficient. The reduction of 3,3,5-trimethylcyclohexanone must be carefully controlled. Using sodium borohydride (NaBH₄) in the presence of rehydrated alumina, or lithium aluminum hydride (LiAlH₄) with sterically hindered alcohols, forces a chelation-controlled hydride delivery[5][7]. The hydride attacks from the less sterically hindered axial face, pushing the resulting hydroxyl group into the equatorial (cis) position.

Pathway detailing the stereoselective synthesis of cis-3,3,5-Trimethylcyclohexanol.

Protocol 1: Stereoselective Reduction Methodology

This protocol is a self-validating system; the inclusion of an internal standard ensures conversion tracking prior to isolation.

-

Preparation: Suspend activated basic alumina in dry dichloromethane (CH₂Cl₂) and rehydrate with 3% w/w deionized water to tune the surface acidity[7][8].

-

Substrate Addition: Add 1.0 equivalent of 3,3,5-trimethylcyclohexanone to the suspension. Stir for 10 minutes at 0 °C to allow surface adsorption.

-

Reduction: Slowly add 1.5 equivalents of NaBH₄. The rehydrated alumina acts as a template, shielding the equatorial face of the ketone.

-

Reaction Monitoring: Spike a 10 µL aliquot with dodecane (internal standard) and analyze via GC-FID. Proceed only when ketone conversion exceeds 98%.

-

Quenching & Workup: Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: The crude product should yield a cis:trans ratio of >95:5, ready for definitive analytical identification.

Analytical Identification Protocols

To guarantee structural integrity, a multi-modal analytical approach is required. Relying on a single technique leaves room for isomeric misidentification.

Multi-modal analytical workflow for rigorous stereochemical validation.

Protocol 2: ¹H NMR Acquisition and Interpretation

The causality of the NMR shifts is rooted in the magnetic anisotropy of the cyclohexane ring.

-

Sample Prep: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

-

Acquisition: Acquire the spectrum at 500 MHz to ensure sufficient resolution of the complex aliphatic multiplets[7][8].

-

Diagnostic Causality: Focus on the carbinol proton (CH-OH). Because the hydroxyl group in the cis-isomer is equatorial, the C1 proton is axial . Axial protons experience shielding from the adjacent axial C-H bonds, pushing their resonance upfield. Furthermore, an axial proton will exhibit large trans-diaxial coupling constants (J ≈ 10–12 Hz) with the adjacent axial protons at C2 and C6.

-

Validation Check: Confirm the presence of a multiplet at δ 3.71 – 3.78 ppm [7][8]. If the multiplet appears further downfield with narrower coupling constants, it indicates the presence of the trans-isomer (where the C1 proton is equatorial).

Protocol 3: GC-MS Fragmentation Analysis

-

Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

-

Ionization: Utilize Electron Impact (EI) at 70 eV.

-

Diagnostic Causality: The molecular ion (M⁺ at m/z 142) is often weak or absent due to the rapid loss of water (M-18), a classic hallmark of cyclic aliphatic alcohols. The base peak usually arises from the cleavage of the cyclohexane ring following dehydration.

-

Validation Check: Verify the presence of the primary diagnostic fragments: m/z 109, 83, 69, and 55 [9].

Quantitative Data Summaries

To facilitate rapid cross-referencing during laboratory execution, the physical and analytical parameters of cis-3,3,5-trimethylcyclohexanol are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Causality / Note |

| Molecular Formula | C₉H₁₈O | Standard aliphatic cyclic alcohol[3][6]. |

| Molecular Weight | 142.24 g/mol | Computed standard weight[3][6]. |

| Melting Point | 30–32 °C (Mixture) | The pure cis-isomer is highly crystalline; mixtures depress the melting point, resulting in supercooled liquids. |

| Boiling Point | 193–196 °C | High boiling point driven by strong intermolecular hydrogen bonding[6]. |

| Density | 0.86 g/cm³ | Standard for branched cycloalkanes. |

Table 2: Diagnostic Analytical Markers

| Technique | Diagnostic Marker | Structural Justification |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.71 – 3.78 ppm (m, 1H) | Axial carbinol proton coupled to adjacent methylene protons[7][8]. |

| GC-MS (EI, 70 eV) | m/z 109.0 (Base Peak) | Loss of water (M-18) followed by methyl radical loss ([M-H₂O-CH₃]⁺)[9]. |

| GC-MS (EI, 70 eV) | m/z 83.0 | Ring cleavage fragment characteristic of trimethyl-substituted systems[9]. |

| FT-IR (Neat/Melt) | ~3300 cm⁻¹ (Broad) | O-H stretching vibration indicative of hydrogen-bonded secondary alcohols[10]. |

Conclusion

The successful deployment of cis-3,3,5-trimethylcyclohexanol in pharmaceutical synthesis requires strict adherence to stereochemical validation. By utilizing chelation-controlled reduction methodologies and validating the output through a combination of axial-proton NMR coupling analysis and GC-MS fragmentation profiling, researchers can ensure the absolute integrity of their starting materials prior to downstream API synthesis.

References

1.[6] CymitQuimica. "CAS 116-02-9: 3,3,5-Trimethylcyclohexanol". CymitQuimica. URL: 2.[2] BLD Pharm. "933-48-2 | cis-3,3,5-Trimethylcyclohexanol". BLD Pharm. URL: 3.[3] Santa Cruz Biotechnology. "cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2". SCBT. URL: 4.[9] National Center for Biotechnology Information. "3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298". PubChem. URL: 5. Sigma-Aldrich. "3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9". Sigma-Aldrich. URL: 6.[10] National Center for Biotechnology Information. "3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - IR Spectra". PubChem. URL: 7.[7] University of Idaho. "Selective Reductions Directed by Rehydrated Alumina and Thiomethylation Using Dimethylsulfoxide A Dissertation". University of Idaho. URL: 8. Ataman Kimya. "TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE)". Ataman Chemicals. URL: 9.[4] ChemicalBook. "TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL(767-54-4) 1H NMR spectrum". ChemicalBook. URL: 10.[8] National Science Foundation (NSF). "Cerium-free Luche reduction directed by rehydrated alumina". NSF.gov. URL: 11.[1] Chemchart. "3,3,5-TRIMETHYLCYCLOHEXANOL - Chemical Safety, Models, Suppliers". Chemchart. URL: 12.[5] LookChem. "Cas 767-54-4, TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL". LookChem. URL:

Sources

- 1. 3,3,5-TRIMETHYLCYCLOHEXANOL (116-02-9, 933-48-2, 767-54-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 933-48-2|cis-3,3,5-Trimethylcyclohexanol|BLD Pharm [bldpharm.com]

- 3. cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL(767-54-4) 1H NMR spectrum [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]

- 7. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of cis-3,3,5-Trimethylcyclohexanol

[1]

Executive Summary

cis-3,3,5-Trimethylcyclohexanol (CAS 933-48-2), often referred to as "Homomenthol" or "Dihydroisophorol" (in the context of its isomeric mixture), is a critical intermediate in the synthesis of vasoactive pharmaceuticals (e.g., Cyclandelate) and a functional ingredient in fragrance formulations.[1][2] As a secondary alcohol with a bulky cyclohexane scaffold, its solubility and stability profiles are governed by the steric hindrance of the trimethyl substitution pattern.

This guide provides a definitive technical analysis of its physicochemical behavior, offering researchers and formulation scientists validated protocols for solubility determination and stability profiling. Unlike the commercial mixture (CAS 116-02-9), the pure cis-isomer exhibits distinct solid-state properties (MP ~37°C) that necessitate precise thermal control during processing.[1]

Physicochemical Identity

The cis-isomer is characterized by the axial/equatorial orientation of the hydroxyl group relative to the methyl substituents, influencing its crystal lattice energy and solvation thermodynamics.[1]

Table 1: Core Physicochemical Parameters

| Parameter | Value | Technical Note |

| CAS Number | 933-48-2 | Specific to the cis-isomer.[1][2][3][4][5] (Mixture: 116-02-9) |

| Molecular Formula | C₉H₁₈O | MW: 142.24 g/mol |

| Physical State | Crystalline Solid / Mass | Melting Point: 37.0°C (310 K).[1][2][6][7] Often supercools to a viscous liquid.[1] |

| Boiling Point | 193–198°C | At 760 mmHg.[1] High boiling point due to intermolecular H-bonding.[1] |

| Lipophilicity (LogP) | 2.60 (Predicted) | Moderately lipophilic; readily crosses biological membranes.[1] |

| Water Solubility | ~1.8 g/L (at 20°C) | Class: Sparingly Soluble.[1] |

| pKa | ~15.3 | Typical for secondary cycloalkanols.[1] |

| Density | 0.878 g/mL | At 20°C (Liquid state).[1][2] |

Solubility Dynamics

The solubility of cis-3,3,5-Trimethylcyclohexanol is driven by a competition between the hydrophilic hydroxyl head group and the hydrophobic trimethylcyclohexyl tail.[1] With a LogP of 2.6, the molecule exhibits a preference for non-polar to moderately polar organic solvents.

Solvent Compatibility Matrix[1]

| Solvent Class | Solubility Rating | Mechanism | Application |

| Water | Low (<0.2%) | Hydrophobic effect dominates; high energy cost to disrupt H-bond network.[1] | Aqueous formulations require surfactants.[1] |

| Ethanol/Methanol | High (>10%) | "Like dissolves like"; OH group participates in solvent H-bonding.[1] | Stock solution preparation. |

| Diethyl Ether | High | Van der Waals interactions with the alkyl ring.[1] | Extraction solvent.[1] |

| Lipids/Oils | High | Lipophilic alkyl chain integrates well with fatty acid chains.[1] | Oil-based excipients/carriers.[1] |

| DMSO | High | Strong dipole-dipole interactions.[1] | Biological assays (stock). |

Solvation Mechanism Visualization

The following diagram illustrates the thermodynamic equilibrium governing the dissolution of the solid crystal into a solvent.

Figure 1: Solubility equilibrium dynamics. The dissolution rate is significantly enhanced above the melting point (37°C) where the lattice energy barrier is removed.[1]

Protocol: High-Precision Solubility Determination

Objective: To determine the thermodynamic solubility of cis-3,3,5-Trimethylcyclohexanol in a target solvent.

Methodology: Saturation Shake-Flask Method (Standardized).[1]

-

Preparation:

-

Weigh excess solid cis-3,3,5-Trimethylcyclohexanol (approx. 50 mg) into a glass vial.

-

Add 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4 or Water).

-

-

Equilibration:

-

Incubate the vial at 25.0°C ± 0.1°C in a thermostatic shaker bath for 24 hours.

-

Note: If testing at >37°C, the substance will be liquid; ensure vigorous mixing to maximize surface area between the two liquid phases.

-

-

Separation:

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).[1]

-

Alternatively, centrifuge at 10,000 rpm for 10 minutes.

-

-

Quantification:

Stability Profile & Degradation Pathways[1]

cis-3,3,5-Trimethylcyclohexanol is chemically stable under ambient conditions but is susceptible to specific degradation pathways common to secondary alcohols.

Degradation Mechanisms[1]

-

Oxidation: In the presence of strong oxidizing agents (e.g., permanganates, chromates) or prolonged exposure to air/light, the secondary alcohol oxidizes to the ketone, 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).[1]

-

Dehydration: Under acidic conditions and heat, the hydroxyl group can be eliminated as water, forming 3,3,5-Trimethylcyclohexene (or isomers).[1]

-

Esterification: While not "degradation" per se, unintentional reaction with carboxylic acids in formulations can lead to ester impurities.[1]

Degradation Pathway Visualization[1]

Figure 2: Primary degradation pathways. Oxidation to the ketone is the dominant risk during storage; dehydration occurs under acidic stress.[1]

Protocol: Forced Degradation (Stress Testing)[1]

Objective: To validate the stability-indicating method and determine shelf-life risks.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1N HCl; reflux at 60°C for 4 hours. | Monitor for Dehydration (Alkene formation).[1] |

| Base Hydrolysis | Dissolve in 0.1N NaOH; reflux at 60°C for 4 hours. | Generally stable; confirm lack of degradation. |

| Oxidation | Treat with 3% H₂O₂ at Room Temp for 24 hours.[1] | Monitor for Ketone formation (GC/MS confirmation). |

| Thermal | Heat neat solid/liquid at 80°C for 7 days. | Assess for polymerization or volatile loss.[1] |

| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[1] | Check for color change (yellowing) or oxidation.[1] |

Handling, Storage, and Safety[1][10]

Storage:

-

Temperature: Store below 30°C. Due to its melting point (~37°C), fluctuations can cause repeated melting/solidification cycles, leading to caking or inhomogeneity in mixtures.[1]

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if high purity is required, to prevent slow oxidation.[1]

-

Container: Tightly closed glass or HDPE containers. Avoid low-density plastics that may be permeable to the vapor.[1]

Safety (GHS Classification):

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101921, cis-3,3,5-Trimethylcyclohexanol. Retrieved March 2, 2026 from [Link][1]

-

NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum and Constants. SRD 69.[1][3] Retrieved March 2, 2026 from [Link][1]

-

Bell, G. D., et al. (1984). "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis."[1][2] British Journal of Pharmacology, 81(1), 183–187.[1][2] (Contextual reference for biological activity).

Sources

- 1. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]

- 4. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanol, 3,3,5-trimethyl-, cis- (CAS 933-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,3,5-Trimethylcyclohexanol CAS#: 116-02-9 [m.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Commercial Availability of High-Purity cis-3,3,5-Trimethylcyclohexanol for Scientific Applications

Introduction

For researchers and professionals in drug development and fine chemical synthesis, the procurement of starting materials with well-defined purity and isomeric composition is a foundational requirement for reproducible and reliable results. 3,3,5-Trimethylcyclohexanol, a versatile secondary alcohol, exists as two primary diastereomers: cis and trans. While often available commercially as a mixture, the specific stereochemistry of the cis isomer (CAS No. 933-48-2) is frequently a critical prerequisite for targeted molecular synthesis. Its utility as a precursor for pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate underscores the necessity for high-purity grades.[1]

This guide provides an in-depth analysis of the commercial landscape for high-purity cis-3,3,5-trimethylcyclohexanol. It is designed to equip researchers, chemists, and procurement specialists with the technical knowledge to navigate supplier specifications, understand the implications of isomeric purity, and implement best practices for sourcing this essential chemical intermediate. We will delve into the nuances of its synthesis that dictate commercial availability, the analytical methods that validate its quality, and a practical workflow for its acquisition.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is paramount for its application in a laboratory setting. The key identifiers and properties for cis-3,3,5-trimethylcyclohexanol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 933-48-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₈O | [2][3][4] |

| Molecular Weight | 142.24 g/mol | [2][3][4] |

| IUPAC Name | (1R,5R)-rel-3,3,5-Trimethylcyclohexan-1-ol | [3][5] |

| Synonyms | cis-Homomenthol | [6] |

| Appearance | White to colorless powder, lump, or clear liquid | |

| Melting Point | ~35 °C | |

| Boiling Point | 197-199 °C (for isomer mixture) | [7] |

| Purity (Typical) | >96.0% (GC) |

Commercial Availability and Supplier Landscape

The commercial availability of 3,3,5-trimethylcyclohexanol is widespread; however, it is most commonly supplied as a mixture of cis and trans isomers (CAS No. 116-02-9).[7][8][9] High-purity cis-3,3,5-trimethylcyclohexanol is a more specialized product offered by a select number of chemical suppliers who cater to research and development needs.

The primary synthetic route to 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone.[1][10][11] This process inherently produces a mixture of the cis and trans diastereomers. The final isomer ratio is highly dependent on the catalyst used (e.g., ruthenium-based catalysts can favor the cis isomer) and the specific reaction conditions, such as temperature, pressure, and reaction time.[11] Achieving a high concentration of the cis isomer necessitates either precise stereoselective synthesis or rigorous downstream purification, such as fractional distillation. This manufacturing complexity is the principal reason why high-purity cis-3,3,5-trimethylcyclohexanol is less common and typically more expensive than the isomeric mixture.

Below is a representative list of commercial suppliers offering the cis isomer.

| Supplier | Product Number (Example) | Stated Purity / Notes |

| TCI (Tokyo Chemical Industry) | T0874 | >96.0% (GC) |

| Santa Cruz Biotechnology | sc-264789 | CAS 933-48-2[4] |

| BLD Pharm | BD138658 | CAS 933-48-2[12] |

| Fisher Scientific (distributor for TCI) | T269325G | Contains ca. 20% trans-isomer, 80.0+%[13] |

Note: This table is not exhaustive and represents a snapshot of offerings. Researchers should always verify current specifications directly with suppliers.

Synthesis and Isomer Control

The relationship between the starting material, isophorone, and the final isomeric products is a critical concept for understanding commercial supply. The hydrogenation process can be directed to favor one isomer over the other, but rarely results in a single, pure isomer without dedicated purification.

Caption: Synthesis workflow from isophorone to high-purity cis-isomer.

Purity Validation: The Role of Analytical Methods

For drug development and mechanistic studies, isomeric purity is not a trivial specification—it is essential for defining structure-activity relationships and ensuring regulatory compliance.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

-

Objective: To separate and quantify the cis and trans isomers of 3,3,5-trimethylcyclohexanol and detect any other impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for separating alcohol isomers, such as a DB-Wax or similar polar stationary phase.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the cis-3,3,5-trimethylcyclohexanol sample.

-

Dissolve the sample in a suitable solvent (e.g., 1 mL of high-purity ethanol or dichloromethane) in a GC vial.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

The retention times for the cis and trans isomers will differ. Identification is confirmed by running a standard of the mixed isomers.

-

Purity is calculated based on the relative peak areas. The percentage purity of the cis isomer is determined by: (Area of cis-isomer peak / Total area of all peaks) * 100%.

-

The Certificate of Analysis (CofA) is a self-validating document provided by the supplier that must be scrutinized. It provides lot-specific results from their internal quality control testing, typically including the purity determined by GC and confirmation of the structure by NMR or IR spectroscopy.[4]

Applications in Research and Development

The primary driver for procuring high-purity cis-3,3,5-trimethylcyclohexanol is its role as a key chemical intermediate. Its specific stereochemistry is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API) or product.

Caption: Key applications derived from cis-3,3,5-trimethylcyclohexanol.

The compound itself has a characteristic mint-like flavor and is sometimes referred to as Homomenthol.[9][14] This property also makes it useful in the formulation of consumer products and potentially in taste-masking applications for pharmaceuticals.[7][14]

Procurement Workflow for Researchers

A systematic approach to procurement ensures that the material received meets the stringent requirements of scientific research.

Caption: Step-by-step workflow for procuring high-purity reagents.

Best Practices for Storage and Handling:

-

Storage: Based on supplier recommendations, the material should be stored in a tightly closed container in a cool, dark, and well-ventilated area.[14]

-

Safety: cis-3,3,5-Trimethylcyclohexanol is classified as a skin and serious eye irritant. Always handle the compound in accordance with the Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

High-purity cis-3,3,5-trimethylcyclohexanol is a commercially available yet specialized chemical vital for specific applications in drug development and organic synthesis. Its availability is intrinsically linked to the synthetic pathway from isophorone, which commonly yields an isomeric mixture. Therefore, researchers must exercise diligence in sourcing this material, prioritizing suppliers who provide clear, lot-specific purity data determined by reliable analytical methods like Gas Chromatography. By carefully scrutinizing the Certificate of Analysis and understanding the technical nuances of isomerism, scientists can ensure the integrity and reproducibility of their work, paving the way for successful research outcomes.

References

-

3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) - Chem-Impex.

-

cis-3,3,5-Trimethylcyclohexanol 933-48-2 | TCI Deutschland GmbH.

-

cis-3,3,5-Trimethylcyclohexanol 933-48-2 | Tokyo Chemical Industry UK Ltd.

-

933-48-2 | CAS DataBase - ChemicalBook.

-

cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem.

-

cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2 | SCBT - Santa Cruz Biotechnology.

-

cis-homomenthol, 933-48-2 - The Good Scents Company.

-

cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Fisher Scientific.

-

3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter.

-

3,3,5-Trimethylcyclohexanol - Fluorochem.

-

3,3,5-Trimethylcyclohexanol synthesis - ChemicalBook.

-

933-48-2|cis-3,3,5-Trimethylcyclohexanol|BLD Pharm.

-

Cyclohexanol, 3,3,5-trimethyl-, cis- - NIST Chemistry WebBook.

-

3,3,5-Trimethylcyclohexanol - Wikipedia.

-

Mass Spectrum of Cyclohexanol, 3,3,5-trimethyl-, cis- - NIST Chemistry WebBook.

-

Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents.

-

3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis - Sigma-Aldrich.

-

3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited.

Sources

- 1. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 2. 933-48-2 | CAS DataBase [m.chemicalbook.com]

- 3. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3,3,5-Trimethylcyclohexanol | CAS 933-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]

- 6. cis-homomenthol, 933-48-2 [thegoodscentscompany.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]

- 9. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]

- 10. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 11. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 12. 933-48-2|cis-3,3,5-Trimethylcyclohexanol|BLD Pharm [bldpharm.com]

- 13. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 14. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

Methodological & Application

Stereoselective synthesis methods for cis-3,3,5-Trimethylcyclohexanol

Document ID: AN-884-STEREOSYNTH Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Stereoselective Synthesis and Diastereomeric Enrichment of cis-3,3,5-Trimethylcyclohexanol

Executive Summary

cis-3,3,5-Trimethylcyclohexanol (Homomenthol) is a high-value cyclic alcohol utilized as a critical intermediate in the synthesis of the vasodilator cyclandelate, the UV filter homosalate, and various mint-profile fragrance compounds. The industrial and laboratory synthesis of this compound relies on the reduction of 3,3,5-trimethylcyclohexanone. However, standard hydride reductions yield the undesired trans-isomer due to strict kinetic control[1]. This Application Note details the mechanistic causality behind this stereochemical divergence and provides field-proven, self-validating protocols for the stereoselective synthesis of the cis-isomer via thermodynamic and single-electron transfer (SET) pathways.

Mechanistic Causality & Stereochemical Control

To engineer a successful stereoselective protocol, one must first understand the conformational dynamics of the starting material. 3,3,5-Trimethylcyclohexanone is conformationally locked by the bulky equatorial methyl group at the C5 position. At the C3 position, one methyl group is equatorial, and the other is strictly axial.

-

Kinetic Control (The Problem): When utilizing standard nucleophilic hydride donors (e.g.,

, -

Thermodynamic & SET Control (The Solution): The cis-isomer features an equatorial hydroxyl group, which is thermodynamically favored as it avoids 1,3-diaxial interactions with the ring protons. To achieve high cis diastereomeric excess (d.e.), the reduction must bypass steric approach control. This is achieved either by Single-Electron Transfer (SET) mechanisms (where a long-lived ketyl radical intermediate adopts the lowest-energy conformation before protonation), or via catalytic hydrogenation followed by base-catalyzed thermodynamic epimerization[3][4].

Caption: Divergent stereochemical pathways in the reduction of 3,3,5-trimethylcyclohexanone.

Quantitative Data Summary: Reduction Methodologies

The following table summarizes the causal relationship between the chosen reagent system and the resulting diastereomeric ratio.

| Reduction Method | Primary Mechanism | cis:trans Ratio | Yield | Ref |

| Kinetic (Steric Approach) | 15 : 85 | >95% | [1][2] | |

| Ru/C Catalytic | Surface Catalysis | 60:40 to 90:10 | 90% | [4] |

| Single-Electron Transfer (SET) | 95 : 5 | 86% | ||

| Biocatalysis (G. cingulata) | Enzymatic / Chiral Pocket | 95 : 5 | ~70% | [5] |

| Hydrogenation + Alkali Isomerization | Thermodynamic Equilibration | >95 : 5 | 89% | [3] |

Validated Experimental Protocols

Protocol A: Active-Iron Mediated SET Reduction (Lab-Scale High d.e.)

This protocol utilizes an active iron system generated in situ to bypass the steric hindrance of the C3-axial methyl group via a radical-anion intermediate, yielding predominantly the cis-isomer.

Materials:

-

3,3,5-Trimethylcyclohexanone (1.0 equiv, 10 mmol)

- (2.0 equiv, 20 mmol)

-

Lithium powder (excess, typically 6.0 equiv)

-

4,4'-Di-tert-butylbiphenyl (DTBB) (0.05 equiv, 5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, suspend

(20 mmol) and Lithium powder (60 mmol) in anhydrous THF (30 mL). -

Radical Initiation: Add DTBB (0.5 mmol). Stir the mixture at room temperature (20°C) for 15 minutes. Self-Validation Check: The solution will transition to a deep dark green/black color, confirming the formation of the active iron-radical anion complex.

-

Substrate Addition: Slowly add 3,3,5-trimethylcyclohexanone (10 mmol) dissolved in 5 mL of THF dropwise over 10 minutes to prevent thermal spiking.

-

Reaction Monitoring: Stir at room temperature for 2.5 hours. Self-Validation Check: Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-FID. Proceed to workup only when the ketone peak (Rt) is <1% area.

-

Quenching & Workup: Carefully quench the reaction by the dropwise addition of

(10 mL) at 0°C, followed by 2M HCl to dissolve iron salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate cis-3,3,5-trimethylcyclohexanol. Expected Outcome: 86% isolated yield; 95:5 cis:trans ratio.

Protocol B: Industrial Hydrogenation with Base-Catalyzed Epimerization (Scale-Up)

Because catalytic hydrogenation often yields an unacceptable amount of the trans-isomer (up to 40%), a secondary thermodynamic equilibration step is strictly required to enrich the cis-component for pharmaceutical-grade applications[3][4].

Step-by-Step Procedure:

-

Primary Hydrogenation: Charge a high-pressure Parr reactor with 3,3,5-trimethylcyclohex-2-en-1-one (isophorone) or 3,3,5-trimethylcyclohexanone, Raney Nickel or Ruthenium catalyst (5% w/w), and methanol. Pressurize with

to 35-100 bar and heat to 80°C until hydrogen uptake ceases[4]. -

Isomerization Setup: Filter the catalyst. The resulting crude mixture typically contains a ~60:40 to 80:20 cis:trans ratio. Transfer the crude alcohol to a reaction vessel equipped with a mechanical stirrer.

-

Alkaline Epimerization: Cool the solution to 0°C. Slowly add Lithium powder (or a highly reactive alkoxide base) under inert atmosphere. Stir at 110 rpm. After the initial reaction, raise the temperature slowly to 16°C over 50 minutes[3].

-

Causality: The base deprotonates the alcohol, facilitating a reversible Oppenauer-type oxidation/reduction or retro-aldol equilibrium that funnels the mixture into the lower-energy cis-conformation.

-

-

Extraction & Recrystallization: Concentrate the solution under reduced pressure. Wash the organic phase with a 28% potassium bromide solution and 38% oxalic acid to neutralize. Extract with dimethylamine/ethyl acetate, dehydrate with calcium chloride, and distill under reduced pressure (1.7 kPa, collecting the 80-86°C fraction)[3].

-

Final Polish: Recrystallize the resulting crystals in an 88% cyclohexane solution. Expected Outcome: 89% isolated yield of highly pure cis-3,3,5-trimethylcyclohexanol.

Analytical Validation Parameters

To ensure the integrity of the self-validating protocols, utilize the following GC-FID parameters to separate the diastereomers:

-

Column: Carbowax 20M (or equivalent PEG phase, e.g., DB-WAX), 30m x 0.25mm x 0.25µm.

-

Oven Program: 100°C (hold 2 min) -> 10°C/min to 200°C.

-

Elution Order: 3,3,5-Trimethylcyclohexanone (Ketone) elutes first, followed by cis-3,3,5-trimethylcyclohexanol (equatorial OH), and finally trans-3,3,5-trimethylcyclohexanol (axial OH). Baseline resolution is critical for accurate d.e. determination.

References

- Guidechem. What is the synthesis method of CIS-3,3,5-TRIMETHYLCYCLOHEXANOL, an intermediate of cycloamylose drugs?

- TandfOnline. Biological Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata.

- Journal of the American Chemical Society. Reductions with Metal Hydrides. X. The Stereochemistry of Reduction of 3,3,5-Trimethylcyclohexanone with Complex Aluminohydrides.

- Ataman Chemicals. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) Technical Specs.

- Google Patents. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.